Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate
Brand Name: Vulcanchem
CAS No.: 144940-73-8
VCID: VC21118862
InChI: InChI=1S/C12H14N2O3S3.Na/c1-7(5-8-13(2)3-4-19-8)10-11(17)14(6-9(15)16)12(18)20-10;/h5H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/b8-5+,10-7+;
SMILES: CC(=C1C(=O)N(C(=S)S1)CC(=O)[O-])C=C2N(CCS2)C.[Na+]
Molecular Formula: C12H13N2NaO3S3
Molecular Weight: 352.4 g/mol

Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate

CAS No.: 144940-73-8

Cat. No.: VC21118862

Molecular Formula: C12H13N2NaO3S3

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate - 144940-73-8

Specification

CAS No. 144940-73-8
Molecular Formula C12H13N2NaO3S3
Molecular Weight 352.4 g/mol
IUPAC Name sodium;2-[(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Standard InChI InChI=1S/C12H14N2O3S3.Na/c1-7(5-8-13(2)3-4-19-8)10-11(17)14(6-9(15)16)12(18)20-10;/h5H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/b8-5+,10-7+;
Standard InChI Key PKVRQWIDQPNCPF-GKSAIXJRSA-M
Isomeric SMILES C/C(=C\1/C(=O)N(C(=S)S1)CC(=O)[O-])/C=C/2\N(CCS2)C.[Na+]
SMILES CC(=C1C(=O)N(C(=S)S1)CC(=O)[O-])C=C2N(CCS2)C.[Na+]
Canonical SMILES CC(=C1C(=O)N(C(=S)S1)CC(=O)[O-])C=C2N(CCS2)C.[Na+]

Introduction

Chemical Identity and Nomenclature

Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate is identified by several standard chemical identifiers. The compound is registered with CAS number 144940-73-8, which serves as its unique identifier in chemical databases and literature. The IUPAC name for this compound is sodium;2-[(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate. This systematic name provides precise information about the chemical structure and configuration of the molecule.

The compound is also known by several alternative identifiers in chemical databases. These include the MFCD number MFCD00192306 and the European Inventory of Existing Commercial Chemical Substances (EINECS) number 247-164-1 . These additional identifiers facilitate cross-referencing across different chemical databases and regulatory frameworks.

Identifier TypeValue
CAS Number144940-73-8
IUPAC Namesodium;2-[(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Molecular FormulaC12H13N2NaO3S3
Molecular Weight352.4 g/mol
MFCD NumberMFCD00192306
EINECS Number247-164-1

Structural Characteristics

Molecular Composition

The molecular formula of the compound is C12H13N2NaO3S3, indicating the presence of 12 carbon atoms, 13 hydrogen atoms, 2 nitrogen atoms, 1 sodium atom, 3 oxygen atoms, and 3 sulfur atoms . This composition reveals the complex nature of the molecule, particularly with the significant presence of sulfur atoms, suggesting interesting chemical properties and potential reactivity patterns.

Structural Features

The compound features a complex structure characterized by thiazolidine rings interconnected through conjugated double bonds. The "E" designations in the name indicate specific geometric isomerism at two different points in the molecule, specifically in the (5E)-5 and (1E)-1 positions. This stereochemistry is crucial for understanding the three-dimensional arrangement of atoms in the molecule and potentially influences its physical, chemical, and biological properties.

The structural representation can be expressed using various notations:

  • Standard InChI: InChI=1S/C12H14N2O3S3.Na/c1-7(5-8-13(2)3-4-19-8)10-11(17)14(6-9(15)16)12(18)20-10;/h5H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/b8-5+,10-7+;

  • Standard InChIKey: PKVRQWIDQPNCPF-GKSAIXJRSA-M

  • Isomeric SMILES: C/C(=C\1/C(=O)N(C(=S)S1)CC(=O)[O-])/C=C/2\N(CCS2)C.[Na+]

These notations provide precise structural information that can be interpreted by chemoinformatics systems and used for structure-based searching in chemical databases.

Key Functional Groups

The compound contains several key functional groups that contribute to its chemical behavior:

  • Thiazolidine rings: The compound contains two thiazolidine rings, which are five-membered heterocyclic rings containing both nitrogen and sulfur atoms.

  • Carbonyl groups: Present in the acetate moiety and within one of the thiazolidine rings.

  • Thione group: A C=S double bond present in one of the thiazolidine rings.

  • Conjugated double bonds: The molecule features conjugated C=C double bonds that connect the two thiazolidine rings, contributing to potential electronic delocalization.

  • Sodium carboxylate: The acetate group is present as a sodium salt, indicating ionization of the carboxylic acid.

Physical and Chemical Properties

Solubility Profile

The presence of the sodium carboxylate group suggests that the compound would have good solubility in water and polar organic solvents. The ionized carboxylate enhances water solubility, while the presence of the organic moieties would contribute to solubility in organic solvents of medium polarity.

Stability Considerations

Based on the chemical structure, several stability considerations might be relevant:

  • The presence of conjugated double bonds may make the compound susceptible to oxidation.

  • The thione (C=S) group can potentially undergo reactions such as alkylation or reduction.

  • The sodium salt form may be hygroscopic, potentially absorbing moisture from the air.

  • The compound may be sensitive to strong acids, which could protonate the carboxylate and alter solubility.

Analytical Characterization

Spectroscopic Methods

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show signals for the methyl groups, methylene protons in the thiazolidine rings, and the vinylic protons.

    • 13C NMR would reveal the carbonyl carbons, thione carbon, and various sp2 and sp3 carbons in the structure.

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for the carbonyl groups, C=C stretching, and C=S stretching would be expected.

    • The carboxylate group would show symmetric and asymmetric stretching bands.

  • Mass Spectrometry:

    • Would provide information about the molecular weight and fragmentation pattern.

    • High-resolution mass spectrometry could confirm the molecular formula.

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